

Phthalazine Derivatives: A Comprehensive Technical Guide to a Versatile Pharmacophore

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Compound of Interest

Compound Name: 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

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Introduction

The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This structural motif serves as a privileged pharmacophore, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and cardiovascular agents.[1][3] Commercially available drugs such as the vasodilator hydralazine, the anti-allergic agent azelastine, and the PARP inhibitor olaparib feature the phthalazine core, highlighting its clinical significance.[2] The synthetic accessibility and the ability to readily introduce diverse substituents at various positions of the phthalazine ring allow for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive template for drug discovery and development.[4][5] This in-depth technical guide provides a comprehensive overview of phthalazine derivatives, focusing on their role as versatile pharmacophores, with a detailed presentation of quantitative data, experimental protocols, and key signaling pathways.

Pharmacological Activities of Phthalazine Derivatives

Phthalazine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant area of research has focused on the development of phthalazine derivatives as potent anticancer agents.^[6] These compounds exert their antitumor effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP), as well as the induction of apoptosis.^{[4][6]}

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling cascade initiated by the Vascular Endothelial Growth Factor (VEGF), leading to endothelial cell proliferation, migration, and survival.^{[7][8]} Phthalazine derivatives have been extensively investigated as VEGFR-2 inhibitors. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can effectively suppress tumor-induced angiogenesis.^{[9][10]}

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, play a critical role in DNA repair, specifically in the base excision repair (BER) pathway.^{[11][12]} In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Phthalazinone-based PARP inhibitors, like the FDA-approved drug Olaparib, have shown significant clinical success in treating such cancers.^[6]

The following tables summarize the in vitro potency of selected phthalazine derivatives against various cancer cell lines and kinases.

Table 1: Anticancer Activity of Phthalazine Derivatives (IC50 values)

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
VEGFR-2 Inhibitors			
Compound 7a	HCT-116	6.04 ± 0.30	[13]
MCF-7	8.8 ± 0.45	[13]	
Compound 7b	HCT-116	13.22 ± 0.22	[13]
MCF-7	17.9 ± 0.50	[13]	
Compound 8b	HCT-116	18 ± 0.20	[13]
MCF-7	25.2 ± 0.55	[13]	
Compound 8c	HCT-116	35 ± 0.45	[13]
MCF-7	44.3 ± 0.49	[13]	
Compound 6o	HCT-116	7 ± 0.06	[12]
MCF-7	16.98 ± 0.15	[12]	
Compound 6m	HCT-116	13 ± 0.11	[12]
Compound 6d	HCT-116	15 ± 0.14	[12]
MCF-7	18.2 ± 0.17	[12]	
Compound 9b	HCT-116	23 ± 0.22	[12]
Compound 12d	MDA-MB-231	0.57	[14]
Compound 11d	MDA-MB-231	0.92	[14]
Compound 12c	MDA-MB-231	1.89	[14]
PARP-1 Inhibitors			
Compound 11c	A549	IC50 = 97 nM	[15]
Olaparib (Reference)	A549	IC50 = 139 nM	[15]
General Anticancer			
Compound 5a	MCF-7	50 μg/ml	[2]

Compound 5d	MCF-7	70 µg/ml	[2]
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Table 2: Kinase Inhibitory Activity of Phthalazine Derivatives (IC50 values)

Compound ID	Target Kinase	IC50 (µM)	Reference
VEGFR-2 Inhibitors			
Compound 7a	VEGFR-2	0.11 ± 0.01	[13]
Compound 7b	VEGFR-2	0.31 ± 0.03	[13]
Compound 8b	VEGFR-2	0.91 ± 0.08	[13]
Compound 8c	VEGFR-2	0.72 ± 0.08	[13]
Compound 6o	VEGFR-2	0.1 ± 0.01	[12]
Compound 6m	VEGFR-2	0.15 ± 0.02	[12]
Compound 6d	VEGFR-2	0.28 ± 0.03	[12]
Compound 9b	VEGFR-2	0.38 ± 0.04	[12]
Compound 12d	EGFR	21.4 nM	[14]
TGF-β Inhibitor			
Compound 10p	TGF-β Pathway	0.11 ± 0.02	[16]

Anti-inflammatory Activity

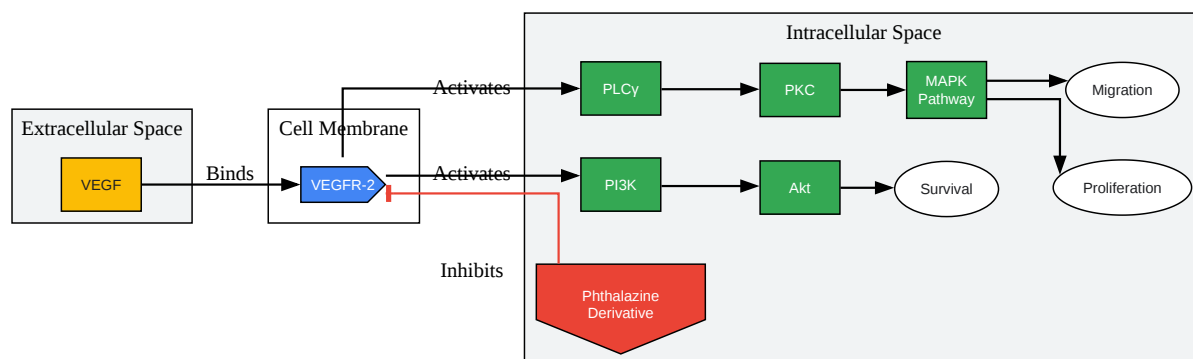
Phthalazine derivatives have also been reported to possess significant anti-inflammatory properties.[17] The mechanism of their anti-inflammatory action often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2).[18] The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[8][19][20][21][22]

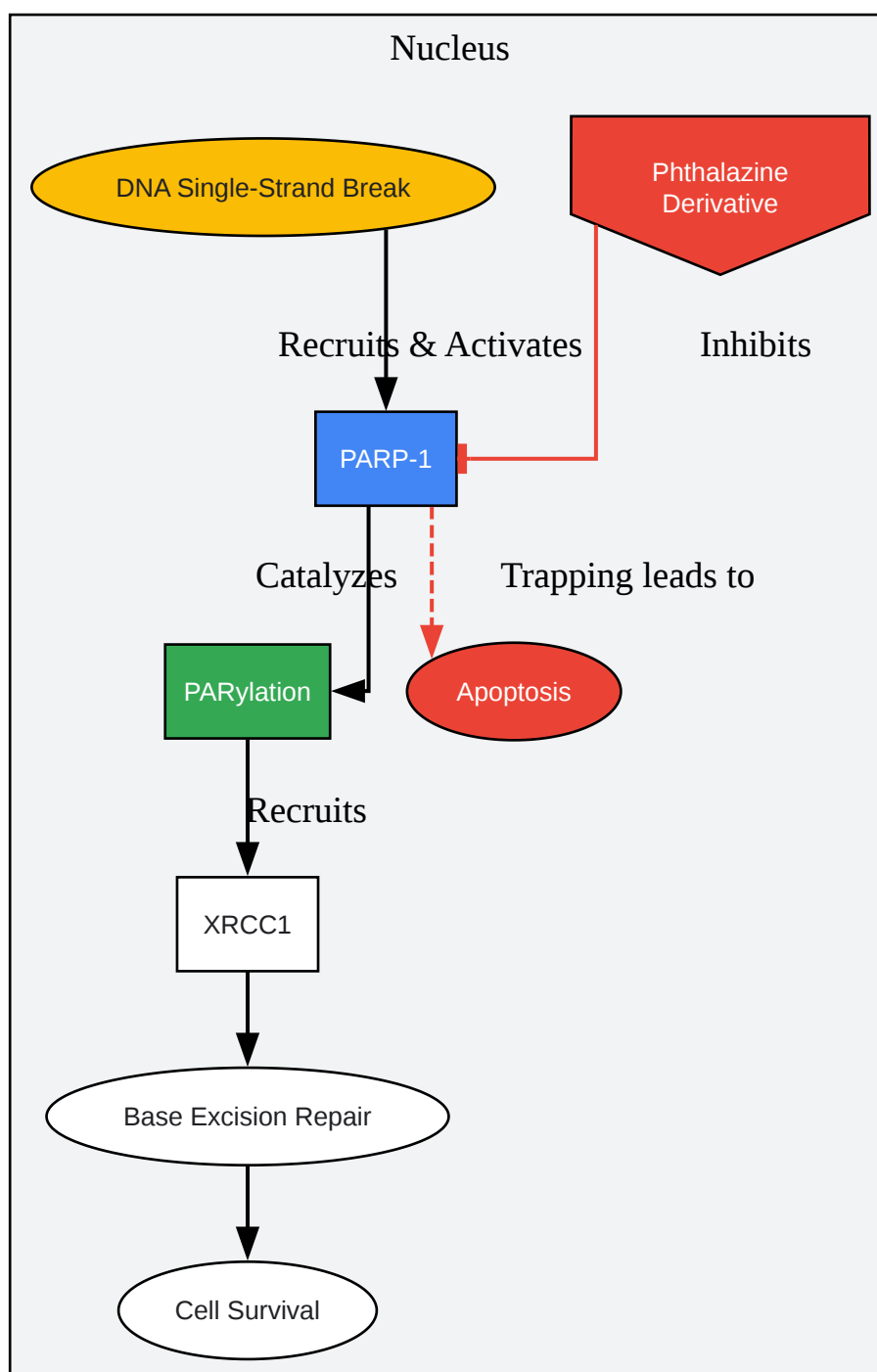
Signaling Pathways Modulated by Phthalazine Derivatives

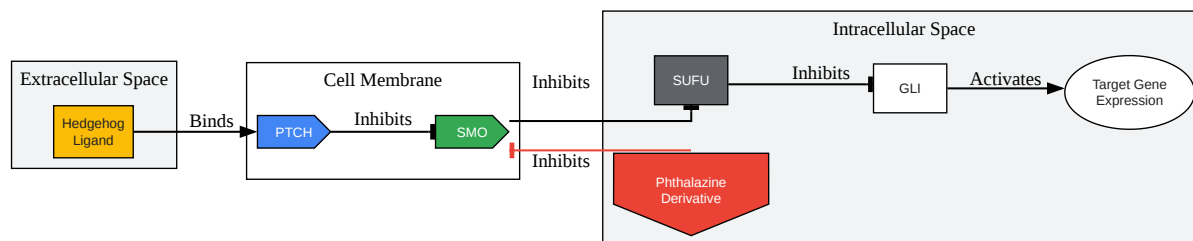
The therapeutic effects of phthalazine derivatives are a result of their interaction with and modulation of specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

VEGFR-2 Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.^{[23][24]} This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.^{[1][7][8][22][25]} Phthalazine-based VEGFR-2 inhibitors typically act by competing with ATP for binding to the kinase domain, thereby blocking the autophosphorylation and subsequent downstream signaling.^[9]







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